5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine
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Overview
Description
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired pyrazolopyridine derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like AC-SO3H to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents, solvents, and catalysts can be optimized to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in the formation of various substituted pyrazolopyridine compounds.
Scientific Research Applications
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and exhibit different biological activities.
1H-pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern and the position of the nitrogen atoms in the fused ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H2,8,10)(H,9,11) |
InChI Key |
AHBDKBZEZUZAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=NN2)N |
Origin of Product |
United States |
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